N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H14ClNO2 It is known for its unique structure, which includes a chloro-substituted phenyl ring and a tetrahydrofuran carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium amide (NaNH2) or potassium thiolate (KSR).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and the tetrahydrofuran carboxamide moiety contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)tetrahydro-2-furancarboxamide
- N-(2-methylphenyl)tetrahydro-2-furancarboxamide
- N-(3-chloro-2-methylphenyl)tetrahydro-2-thiophenecarboxamide
Uniqueness
N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide is unique due to the presence of both a chloro group and a methyl group on the phenyl ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.7 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H14ClNO2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15) |
InChI Key |
BKWNJEPRFSSIFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCO2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCO2 |
Origin of Product |
United States |
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